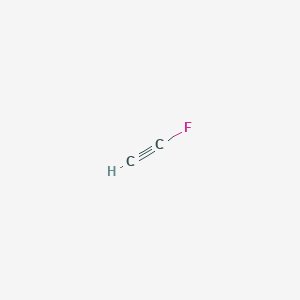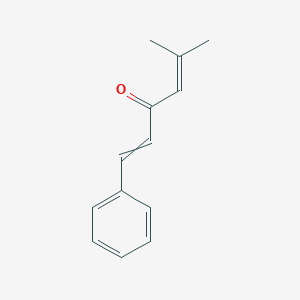
Benzylidene isopropylidene acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylidene isopropylidene acetone is a compound that features both benzylidene and isopropylidene groups. It is commonly used in organic synthesis, particularly in carbohydrate chemistry, due to its ability to form stable cyclic acetals and ketals. These properties make it valuable for protecting hydroxyl groups during various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: Benzylidene isopropylidene acetone can be synthesized through the condensation of diols with carbonyl compounds such as acetone and benzaldehyde. This reaction typically requires acidic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid . The reaction proceeds through the formation of hemiacetals, which then cyclize to form the desired acetal or ketal.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Benzylidene isopropylidene acetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylidene or isopropylidene groups are replaced by other functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Benzylidene isopropylidene acetone has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in carbohydrate synthesis, allowing selective reactions on other parts of the molecule
Biology: It aids in the study of glycosylation processes and the synthesis of glycosides.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of fine chemicals, flavors, and fragrances .
作用機序
The mechanism of action of benzylidene isopropylidene acetone involves the formation of cyclic acetals or ketals through the reaction of diols with carbonyl compounds. This process stabilizes the hydroxyl groups, preventing them from participating in unwanted side reactions. The formation of these cyclic structures is facilitated by acidic catalysts, which protonate the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups .
類似化合物との比較
Isopropylidene Acetone: Forms five-membered cyclic acetals.
Benzylidene Acetone: Forms six-membered cyclic acetals.
Cyclohexylidene Acetone: Occasionally used as an alternative to benzylidene acetone
Uniqueness: Benzylidene isopropylidene acetone is unique due to its ability to form both five- and six-membered cyclic structures, providing versatility in protecting different hydroxyl groups. This dual functionality makes it particularly valuable in complex synthetic routes where selective protection is crucial .
特性
CAS番号 |
55901-61-6 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
5-methyl-1-phenylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C13H14O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChIキー |
OGKKCSAGHUIPND-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C=CC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


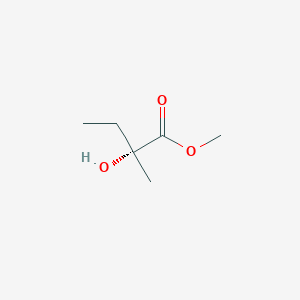
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
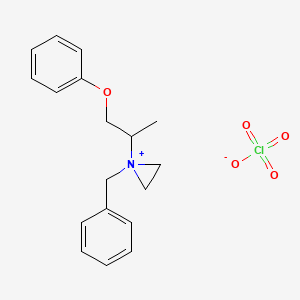
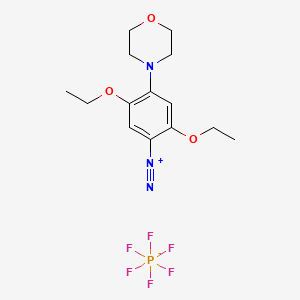

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

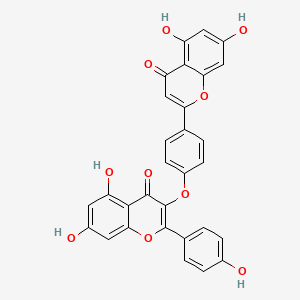
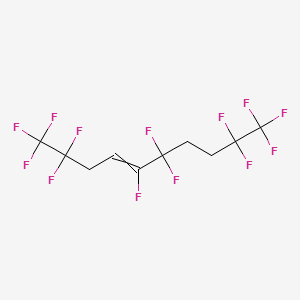

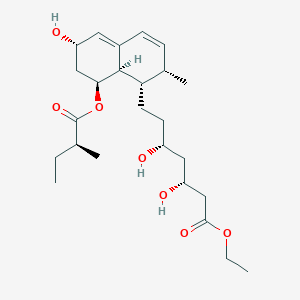
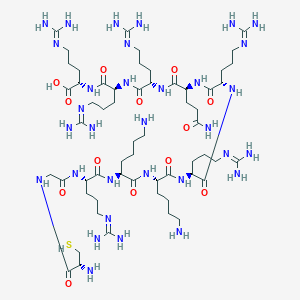
![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)
